
(2-Amino-4-cyclopropylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-cyclopropylphenyl)boronic acid is a boronic acid derivative with the molecular formula C9H12BNO2. It is characterized by the presence of an amino group at the second position and a cyclopropyl group at the fourth position on the phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-4-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of arylboronic acids, including this compound, can be achieved through continuous flow processes. These methods allow for the handling and performing of organolithium chemistry on a multigram scale, enabling efficient synthesis with high throughput .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Amidation: Boronic acids can react with amines to form amides, often catalyzed by boron compounds.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Amidation: Amines and boron catalysts.
Major Products:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Amidation: Amides.
Scientific Research Applications
(2-Amino-4-cyclopropylphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-4-cyclopropylphenyl)boronic acid in chemical reactions often involves the formation of a boron-oxygen or boron-nitrogen bond. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the formation of a carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols, which is useful in sensing applications .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the amino and cyclopropyl groups, making it less versatile in certain applications.
4-Cyclopropylphenylboronic acid: Lacks the amino group, which can limit its reactivity in some contexts.
2-Aminophenylboronic acid: Lacks the cyclopropyl group, affecting its steric properties and reactivity.
Uniqueness: (2-Amino-4-cyclopropylphenyl)boronic acid is unique due to the presence of both the amino and cyclopropyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .
Properties
Molecular Formula |
C9H12BNO2 |
|---|---|
Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-amino-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,12-13H,1-2,11H2 |
InChI Key |
QTWVQKSXNBESIZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2CC2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


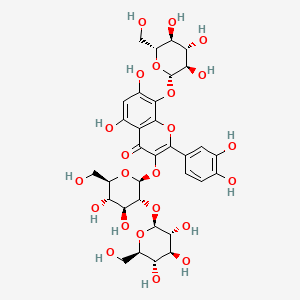

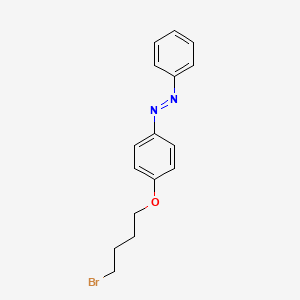

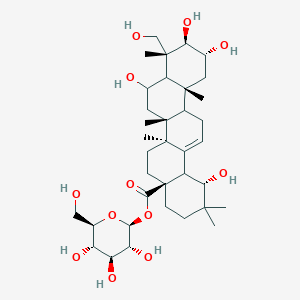

![3-[1-(3-Amino-3-oxopropyl)-3-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14084643.png)
![4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide](/img/structure/B14084651.png)
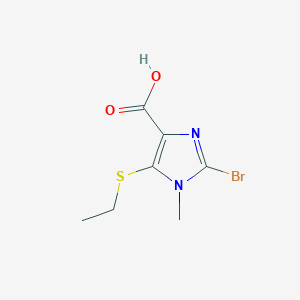
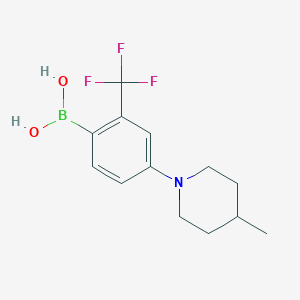
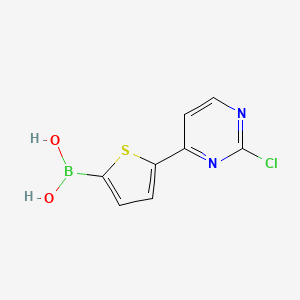
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![2-(1,3-dimethyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)-N-phenylacetamide](/img/structure/B14084696.png)
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
